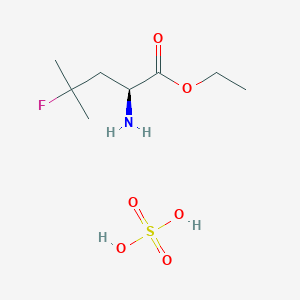

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate

Descripción general

Descripción

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and an ethyl ester group

Aplicaciones Científicas De Investigación

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

Target of Action

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate, also known as L-Leucine, 4-fluoro-, ethyl ester, sulfate (1:1), is a derivative of the amino acid leucine . Amino acids are the building blocks of proteins and play a crucial role in various biological processes. Leucine, in particular, is one of the nine essential amino acids that humans cannot synthesize and must obtain from dietary sources .

Mode of Action

It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may interact with various targets in the body, leading to a range of physiological changes.

Biochemical Pathways

The compound, being a derivative of leucine, may be involved in the same biochemical pathways as leucine. Leucine is known to play a key role in protein synthesis and metabolic signaling pathways . It is also a critical regulator of the mammalian target of rapamycin (mTOR) pathway, which controls cell growth and metabolism .

Pharmacokinetics

It is known that the solubility of a compound in different solvents can significantly impact its absorption, distribution, metabolism, and excretion (adme) properties . This compound is soluble in DMSO , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential involvement in various biochemical pathways and physiological processes. As a leucine derivative, it may influence protein synthesis, cell growth, and metabolism .

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate are largely derived from its structure as a leucine derivative As an amino acid derivative, it can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its role as an ergogenic supplement, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate typically involves a multi-step process. One common method includes the direct photocatalytic C-H fluorination of a precursor molecule. This process is carried out under nitrogen atmosphere using standard Schlenk techniques. The reaction conditions often involve the use of anhydrous solvents such as acetonitrile, and reagents like tetrabutylammonium decatungtstate and sodium decatungtstate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-throughput experimentation using parallel photoredox screening platforms. The use of photochemical flow reactors is also common, allowing for the continuous synthesis of the compound under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-methyl 2-amino-4-fluoro-4-methylpentanoate sulfate

- (2S)-tert-butyl 2-amino-4-fluoro-4-methylpentanoate

- Butyl (2S)-2-amino-4-fluoro-4-methylpentanoate

Uniqueness

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable molecule for various applications .

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4)/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRTUFGLEMCOLL-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)(C)F)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18FNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848949-85-9 | |

| Record name | 4-fluoro-L-leucine ethyl ester sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)

![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2813698.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2813700.png)

![methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2813704.png)

![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)